molecular formula C5H5ClN2O B12980736 3-(Chloromethyl)pyrazin-2-ol

3-(Chloromethyl)pyrazin-2-ol

Cat. No.: B12980736
M. Wt: 144.56 g/mol
InChI Key: FVWCBZKTXZFKLE-UHFFFAOYSA-N
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Description

3-(Chloromethyl)pyrazin-2-ol is a heterocyclic compound with the molecular formula C5H5ClN2O. It contains a pyrazine ring substituted with a chloromethyl group at the 3-position and a hydroxyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)pyrazin-2-ol typically involves the chloromethylation of pyrazin-2-ol. One common method is the reaction of pyrazin-2-ol with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. Catalysts like zinc iodide can be employed to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)pyrazin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Chloromethyl)pyrazin-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting microbial infections or cancer.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)pyrazin-2-ol involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by inhibiting enzymes or interacting with nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)pyridine-2-ol
  • 3-(Chloromethyl)quinoline-2-ol
  • 3-(Chloromethyl)benzoxazole-2-ol

Uniqueness

3-(Chloromethyl)pyrazin-2-ol is unique due to its pyrazine ring, which imparts distinct electronic and steric properties compared to other heterocycles. This uniqueness makes it a valuable scaffold in the design of new compounds with specific biological activities .

By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C5H5ClN2O

Molecular Weight

144.56 g/mol

IUPAC Name

3-(chloromethyl)-1H-pyrazin-2-one

InChI

InChI=1S/C5H5ClN2O/c6-3-4-5(9)8-2-1-7-4/h1-2H,3H2,(H,8,9)

InChI Key

FVWCBZKTXZFKLE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=O)N1)CCl

Origin of Product

United States

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